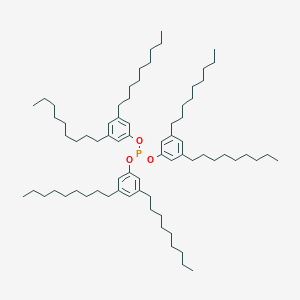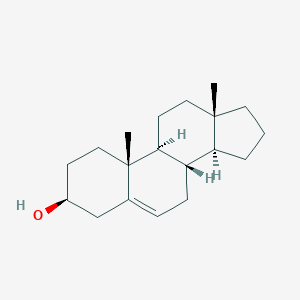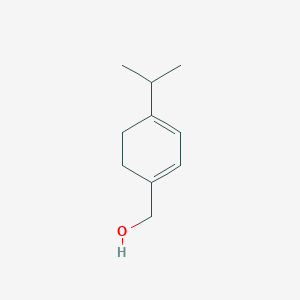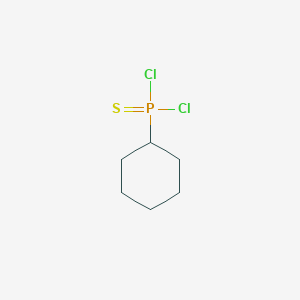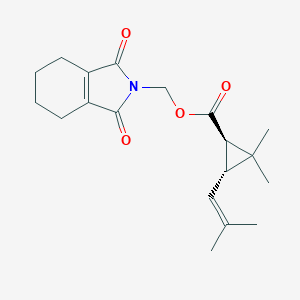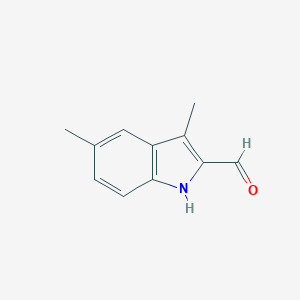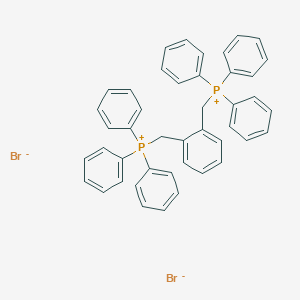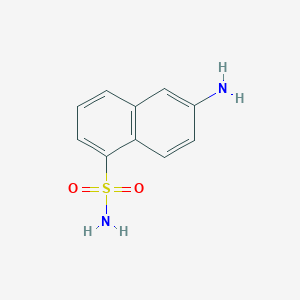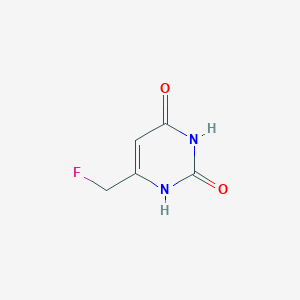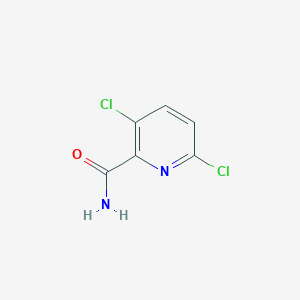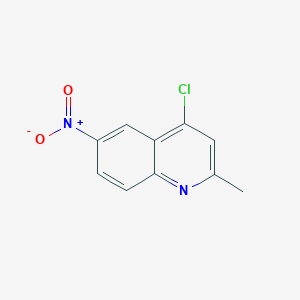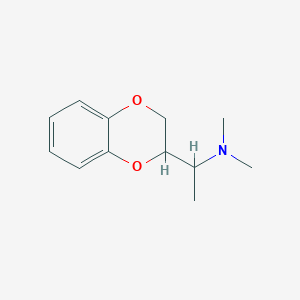
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDA or Tenamfetamine. This compound belongs to the amphetamine class of drugs and has been used as a stimulant and entactogen. MDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug.
Mechanism Of Action
MDA acts primarily as a releasing agent for monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. MDA enters the brain and binds to transporters that are responsible for removing these neurotransmitters from the synaptic cleft. By binding to these transporters, MDA prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the characteristic effects of MDA, including increased mood, sociability, and empathy.
Biochemical And Physiological Effects
MDA has a number of biochemical and physiological effects on the body. In addition to its effects on neurotransmitter release, MDA has been shown to increase heart rate, blood pressure, and body temperature. MDA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses. MDA has been shown to have neurotoxic effects on serotonin-producing neurons in the brain, which can lead to long-term changes in mood and behavior.
Advantages And Limitations For Lab Experiments
MDA has a number of advantages and limitations for use in lab experiments. One advantage is that MDA is relatively easy to synthesize and can be obtained in pure form. MDA has also been shown to have a number of interesting effects on the brain and behavior, which makes it a useful tool for studying the neurochemistry of addiction and other disorders. However, MDA has a number of limitations as well. MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. MDA is also highly toxic and can be dangerous if not handled properly.
Future Directions
There are a number of future directions for research on MDA. One area of interest is the long-term effects of MDA on the brain and behavior. Research has shown that MDA can have neurotoxic effects on serotonin-producing neurons, but it is unclear how these changes in the brain translate into changes in behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as MDA, but with fewer side effects and less potential for abuse. Finally, there is a need for more research on the use of MDA as a tool for studying addiction and other disorders. By better understanding the mechanisms of action of MDA, researchers may be able to develop more effective treatments for these conditions.
Synthesis Methods
MDA can be synthesized through a few different methods, but the most common method is the Leuckart-Wallach reaction. This involves the reaction of safrole with hydroiodic acid and red phosphorus to form 1-(1,3-benzodioxol-5-yl)-2-propanone. This intermediate is then reduced with aluminum amalgam and hydrochloric acid to produce MDA.
Scientific Research Applications
MDA has been used in a variety of scientific research studies, including studies on neurochemistry, pharmacology, and toxicology. MDA has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of euphoria, empathy, and sociability. MDA has also been used in studies on the effects of amphetamines on the immune system, as well as studies on the role of amphetamines in the development of addiction.
properties
CAS RN |
1457-19-8 |
|---|---|
Product Name |
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
KMGDYWOLQIXFAK-UHFFFAOYSA-N |
SMILES |
CC(C1COC2=CC=CC=C2O1)N(C)C |
Canonical SMILES |
CN(C)CCC1COC2=CC=CC=C2O1 |
synonyms |
N,N,α-Trimethyl-1,4-benzodioxane-2-methanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



